Cas no 886940-77-8 (2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide)

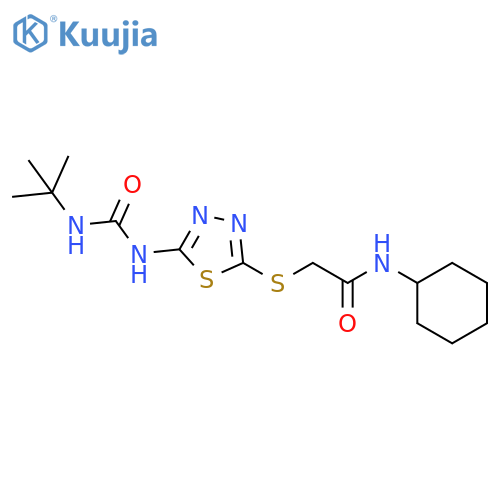

886940-77-8 structure

商品名:2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide

CAS番号:886940-77-8

MF:C15H25N5O2S2

メガワット:371.521300077438

CID:5477981

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-cyclohexyl-2-[[5-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-

- 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide

-

- インチ: 1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22)

- InChIKey: FHBLCIQQHJFIMU-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCCCC1)(=O)CSC1=NN=C(NC(NC(C)(C)C)=O)S1

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2680-0678-10mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-1mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-15mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-3mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-5mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-2mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-10μmol |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-25mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-20mg |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2680-0678-5μmol |

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |

886940-77-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

886940-77-8 (2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量